molecular formula C14H19NO4 B094766 Diethyl 2-(3-methylanilino)propanedioate CAS No. 17033-61-3

Diethyl 2-(3-methylanilino)propanedioate

Cat. No.: B094766
CAS No.: 17033-61-3
M. Wt: 265.3 g/mol
InChI Key: UEFYOXRABYKYLD-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methylanilino)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and contains a diethyl ester group attached to a 3-methylanilino moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylanilino)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic 3-methylaniline to form the desired product .

Industrial Production Methods

Industrial production of diethyl (3-methylanilino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-methylanilino)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 2-(3-methylanilino)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (3-methylanilino)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The 3-methylanilino moiety can participate in aromatic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of propanedioic acid without the 3-methylanilino group.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Disodium malonate: The sodium salt form of malonic acid.

    Malonyl-CoA: A coenzyme A derivative of malonic acid involved in fatty acid biosynthesis.

Uniqueness

Diethyl 2-(3-methylanilino)propanedioate is unique due to the presence of the 3-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler malonate derivatives.

Properties

CAS No.

17033-61-3

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

diethyl 2-(3-methylanilino)propanedioate

InChI

InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3

InChI Key

UEFYOXRABYKYLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C

Key on ui other cas no.

17033-61-3

Synonyms

diethyl 2-[(3-methylphenyl)amino]propanedioate

Origin of Product

United States

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